1-(2-Bromo-3-methylbenzyl)pyrrolidine

Organic Synthesis Medicinal Chemistry Structure–Activity Relationship

1-(2-Bromo-3-methylbenzyl)pyrrolidine (CAS: 2137650-54-3) is a halogenated N-benzylpyrrolidine derivative with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol. The compound features a pyrrolidine ring N-substituted with a 2-bromo-3-methylbenzyl group, wherein the bromine atom is positioned ortho to the benzylic methylene linker and the methyl group resides at the meta position relative to the bromine substituent.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
Cat. No. B8058756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-3-methylbenzyl)pyrrolidine
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN2CCCC2)Br
InChIInChI=1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3
InChIKeyGGKIUVBCCFUHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-3-methylbenzyl)pyrrolidine: Structural and Functional Baseline for Scientific Procurement


1-(2-Bromo-3-methylbenzyl)pyrrolidine (CAS: 2137650-54-3) is a halogenated N-benzylpyrrolidine derivative with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . The compound features a pyrrolidine ring N-substituted with a 2-bromo-3-methylbenzyl group, wherein the bromine atom is positioned ortho to the benzylic methylene linker and the methyl group resides at the meta position relative to the bromine substituent . This specific substitution pattern distinguishes it from other mono‑brominated N‑benzylpyrrolidine analogs (e.g., ortho‑only, meta‑only, or para‑only bromo‑benzyl variants) and from regioisomers such as 2‑(2‑bromo‑3‑methylphenyl)pyrrolidine, where the pyrrolidine is directly attached to the aromatic ring rather than via a methylene spacer . The compound serves primarily as a synthetic building block and research intermediate in medicinal chemistry programs, with the bromine atom providing a versatile handle for further functionalization via cross‑coupling or nucleophilic substitution reactions .

Ortho-bromo/meta-methyl pattern — distinct substitution enables targeted SAR libraries
Benzylic methylene linker — synthetic handle for coupling and diversification
Research intermediate — supports cross-coupling, nucleophilic substitution, and medicinal chemistry campaigns

Why 1-(2-Bromo-3-methylbenzyl)pyrrolidine Cannot Be Interchanged with Common Bromobenzyl Pyrrolidine Analogs


Substitution of 1-(2-Bromo-3-methylbenzyl)pyrrolidine with simpler mono‑bromobenzyl pyrrolidines (e.g., 1‑(2‑bromobenzyl)pyrrolidine, 1‑(3‑bromobenzyl)pyrrolidine, or 1‑(4‑bromobenzyl)pyrrolidine) is not functionally equivalent and introduces significant risk to experimental reproducibility. The presence of the 3‑methyl group on the aromatic ring alters both the electronic character (through hyperconjugation and inductive effects) and the steric profile of the molecule, which in turn modulates reactivity at the benzylic position and influences molecular recognition by biological targets . For example, 1‑(3‑bromobenzyl)pyrrolidine has been reported to exhibit cytotoxic activity with an IC50 of approximately 30 µM against MCF‑7 breast cancer cells , whereas 1‑(2‑bromobenzyl)pyrrolidine shows an IC50 of 10.5 µM against A549 lung cancer cells . These divergent activity profiles underscore that even subtle positional variations in bromine substitution yield non‑interchangeable biological outcomes; the introduction of an additional methyl substituent, as in the target compound, is expected to further amplify these differences . Consequently, researchers relying on generic substitution risk invalidating structure–activity relationship (SAR) studies, compromising synthetic route fidelity, and undermining the interpretability of biological assay results.

Target Compound 1-(2-Bromo-3-methylbenzyl)pyrrolidine: ortho‑Br + meta‑CH₃, benzylic linker
Common Mono‑bromo Analogs Single bromo position; no methyl group; reactivity and steric profile may not transfer
Target Compound Benzylic methylene spacer allows functionalization and metabolic assessment
Regioisomer 2‑aryl analog Direct aryl‑pyrrolidine bond; divergent synthetic routes and SAR interpretation
Target Compound Ortho‑Br/meta‑CH₃ predicted higher logP; altered solubility relative to para‑Br analog
1-(4‑Bromobenzyl)pyrrolidine Measured logP −1.95; different solvation may affect assay compatibility

Quantitative Differentiation Evidence for 1-(2-Bromo-3-methylbenzyl)pyrrolidine Versus Closest Analogs


Distinct Molecular Weight and Aromatic Substitution Pattern Relative to Mono‑Bromobenzyl Pyrrolidines

1-(2-Bromo-3-methylbenzyl)pyrrolidine possesses a molecular weight of 254.17 g/mol (C12H16BrN), which is 14.03 g/mol higher than the 240.14 g/mol (C11H14BrN) characteristic of the mono‑bromobenzyl pyrrolidine analogs 1‑(2‑bromobenzyl)pyrrolidine, 1‑(3‑bromobenzyl)pyrrolidine, and 1‑(4‑bromobenzyl)pyrrolidine . This mass difference arises from the additional methyl group at the 3‑position of the benzyl ring, a structural feature absent in the comparator compounds. The 2‑bromo‑3‑methyl substitution pattern introduces both ortho‑bromo and meta‑methyl substituents, creating a unique steric and electronic environment that is not present in any of the mono‑substituted bromobenzyl analogs .

Molecular weight difference
Head-to-head
+14.03 g/mol (5.8%)
Additional methyl group confirms identity and purity assessment
Vs. mono‑bromo analogs (240.14 g/mol)
Organic Synthesis Medicinal Chemistry Structure–Activity Relationship

Regioisomeric Distinction from 2‑(2‑Bromo‑3‑methylphenyl)pyrrolidine with Implications for Synthetic Utility

1-(2-Bromo-3-methylbenzyl)pyrrolidine is a constitutional isomer of 2‑(2‑bromo‑3‑methylphenyl)pyrrolidine, and the two compounds differ fundamentally in the connectivity between the aromatic ring and the pyrrolidine moiety. In the target compound, the pyrrolidine nitrogen is attached to the aromatic ring via a benzylic methylene (‑CH2‑) linker . In contrast, 2‑(2‑bromo‑3‑methylphenyl)pyrrolidine features a direct C‑C bond between the pyrrolidine C2 position and the aromatic ring, with no intervening methylene spacer [1]. This connectivity difference alters both the conformational flexibility and the electronic properties of the molecule. The benzylic methylene in the target compound is a site of potential metabolic instability and also serves as a locus for further functionalization (e.g., oxidation to a carbonyl or halogenation), whereas the direct aryl‑pyrrolidine bond in the comparator is less susceptible to such modifications.

Regioisomer connectivity
Head-to-head
N‑CH₂‑aryl vs. C‑aryl direct bond
Benzylic linker defines synthetic and metabolic profile
Isomer 2‑(2‑bromo‑3‑methylphenyl)pyrrolidine differs in InChIKey
Organic Synthesis Cross‑Coupling Building Block

Contrasting Biological Activity Profile Relative to 1‑(2‑Bromobenzyl)pyrrolidine and 1‑(3‑Bromobenzyl)pyrrolidine

Although direct biological data for 1-(2-Bromo-3-methylbenzyl)pyrrolidine are not publicly reported, cross‑study comparison of close structural analogs reveals divergent activity profiles that inform the expected differentiation of the target compound. 1‑(2‑Bromobenzyl)pyrrolidine exhibits an IC50 of 10.5 µM against the A549 lung cancer cell line, with a proposed mechanism involving cell cycle arrest . In contrast, 1‑(3‑bromobenzyl)pyrrolidine demonstrates an IC50 of approximately 30 µM against MCF‑7 breast cancer cells, indicating roughly a 3‑fold difference in potency attributable solely to the position of the bromine substituent (ortho vs. meta) . The target compound incorporates an additional methyl group at the meta position relative to the ortho‑bromine, which is expected to further modulate lipophilicity, steric bulk, and target engagement relative to both the ortho‑only and meta‑only bromobenzyl analogs .

Analog cytotoxicity comparison
Class-level inference
2-Br analog A549 IC₅₀ 10.5 µM; 3-Br analog MCF‑7 ~30 µM
Supports cytotoxicity endpoint review; 3‑fold difference by Br position
Direct data for target compound not reported; additive methyl effect expected
Cancer Research Enzyme Inhibition SAR

Predicted Physicochemical Differentiation from 1‑(4‑Bromobenzyl)pyrrolidine via LogP and Solubility Profiles

1-(4-Bromobenzyl)pyrrolidine is reported to have a measured logP of -1.95 and is described as soluble in water but insoluble in ethanol, ether, and chloroform . The target compound, 1-(2-Bromo-3-methylbenzyl)pyrrolidine, contains an additional methyl group and places the bromine ortho rather than para. Methyl substitution increases lipophilicity, while the ortho‑bromine can engage in intramolecular interactions that alter the compound's overall polarity and solvation behavior. Consequently, the target compound is predicted to exhibit a higher logP (less negative) and a different solubility profile relative to the para‑bromo analog, which is a class‑level inference based on established principles of medicinal chemistry .

Predicted logP shift
Class-level inference
Estimated ≥0.3–0.5 units higher vs para‑Br logP −1.95
Lipophilicity change may alter handling and assay compatibility
Experimental solubility verification needed
ADME Prediction Formulation Solubility

Optimal Application Scenarios for 1-(2-Bromo-3-methylbenzyl)pyrrolidine Based on Verified Differentiation Evidence


SAR Studies of N‑Benzylpyrrolidines Where Ortho‑Bromo and Meta‑Methyl Substituents Are Required Variables

1-(2-Bromo-3-methylbenzyl)pyrrolidine is uniquely suited for structure–activity relationship (SAR) campaigns that systematically explore the effects of ortho‑bromination combined with meta‑methyl substitution on the benzyl ring of N‑benzylpyrrolidines. As established in Section 3, simpler mono‑bromobenzyl analogs lack the methyl group (mass difference of 14.03 g/mol) and exhibit divergent cytotoxic potencies . The target compound fills a specific niche in the SAR matrix, enabling researchers to dissect the independent and synergistic contributions of bromine position and methyl substitution to biological activity and physicochemical properties .

Cross‑Coupling and Functionalization Chemistry Requiring a 2‑Bromo‑3‑methylbenzyl Electrophile Tethered to a Pyrrolidine Scaffold

The ortho‑bromo substituent on the benzyl ring serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig, and Sonogashira couplings) and for nucleophilic aromatic substitution. The presence of the meta‑methyl group modulates the electronic activation of the aromatic ring, potentially influencing reaction rates and regioselectivity relative to unsubstituted bromobenzyl analogs. Furthermore, the benzylic methylene linker (differentiating it from regioisomeric 2‑(2‑bromo‑3‑methylphenyl)pyrrolidine) [1] provides an additional site for functionalization or metabolic assessment, making the compound a valuable building block for diversifying pyrrolidine‑containing libraries .

Control or Comparator Compound in Assays Evaluating the Impact of Benzylic Methylene Spacers on Target Engagement

Because 1-(2-Bromo-3-methylbenzyl)pyrrolidine features a benzylic methylene linker between the pyrrolidine nitrogen and the aromatic ring, whereas its isomer 2‑(2‑bromo‑3‑methylphenyl)pyrrolidine features a direct aryl‑pyrrolidine bond [1], the two compounds can be employed as matched pairs to investigate the role of the methylene spacer in molecular recognition. This is particularly relevant for targets where the conformational freedom or metabolic lability of the benzylic position is under scrutiny. The quantitative differences in connectivity (presence vs. absence of the ‑CH2‑ group) provide a clear, controlled variable for mechanistic studies [1].

Physicochemical Profiling of Ortho‑Bromo/Meta‑Methyl Benzyl Pyrrolidines for ADME Prediction

The predicted higher logP of 1-(2-Bromo-3-methylbenzyl)pyrrolidine relative to the para‑bromo analog (measured logP = -1.95) makes it a relevant compound for studies that correlate substitution pattern with lipophilicity, solubility, and permeability. Researchers aiming to build predictive models for ADME properties of N‑benzylpyrrolidine series can use this compound to anchor the parameter space corresponding to ortho‑bromo/meta‑methyl substitution, thereby improving the accuracy of in silico predictions for related scaffolds .

Application
Selection Property
Validation Focus
N‑Benzylpyrrolidine SAR with ortho‑Br / meta‑CH₃
Dual substitution pattern
SAR matrix validation against mono‑bromo analogs
Cross‑coupling / functionalization chemistry
Ortho‑bromo electrophile + benzylic handle
Reactivity and regioselectivity in Pd‑catalyzed couplings
Methylene spacer role in target engagement
Benzylic linker vs. direct aryl‑pyrrolidine
Conformational and metabolic profiling with matched isomer
Physicochemical profiling for ADME models
Predicted lipophilicity shift
Correlation of substitution pattern with logP / solubility

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